![molecular formula C9H11N5 B13252992 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13252992.png)
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylpyridin-3-ylmethyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the methyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-pyridinylmethanol: Similar in structure but lacks the triazole ring.
1-[(3-Methylpyridin-2-yl)methyl]piperazine: Contains a piperazine ring instead of a triazole ring.
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine: Contains a pyrrole ring and a sulfonyl group
Uniqueness
1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both pyridine and triazole rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
RXUSNPWTUQLBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


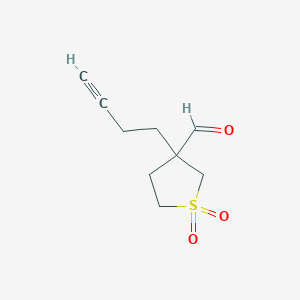
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13252917.png)
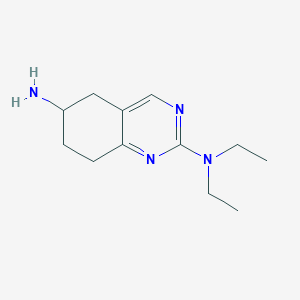
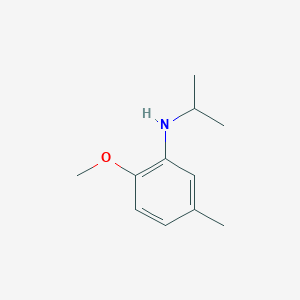
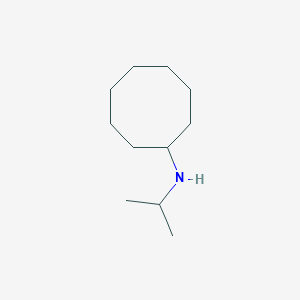
![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)
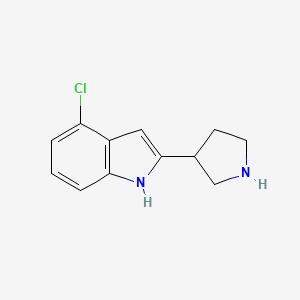
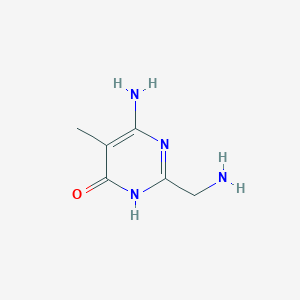

![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine](/img/structure/B13252989.png)

![Tert-butyl[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13253003.png)
